molecular formula C11H17N5O3 B3838830 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3838830
M. Wt: 267.28 g/mol
InChI Key: DYKSUQLEHONDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHPAD, is a purine derivative that has been extensively studied for its potential applications in scientific research. EHPAD is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA has been shown to have a range of effects on the immune system, making EHPAD a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is related to its inhibition of ADA. ADA is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an accumulation of adenosine, which has been shown to have a range of effects on the immune system. Adenosine has been shown to inhibit the activation of T cells and other immune cells, leading to immunosuppression. Additionally, adenosine has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. In addition to its immunomodulatory effects, 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have antioxidant properties. 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have neuroprotective effects, including the ability to protect against neuronal damage caused by ischemia/reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for ADA. 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have little to no effect on other enzymes, making it a useful tool for studying the role of ADA in various biological processes. However, one limitation of using 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is in the development of 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the immunomodulatory effects of 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its safety profile in humans.

Scientific Research Applications

7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of various diseases, including cancer and autoimmune disorders. 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have immunomodulatory effects, including the ability to stimulate T cell proliferation and cytokine production. Additionally, 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

7-ethyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-3-16-7-8(13-10(16)12-5-4-6-17)15(2)11(19)14-9(7)18/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKSUQLEHONDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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